molecular formula C21H22ClN5O3 B13753414 4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxobutyric acid CAS No. 62163-33-1

4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxobutyric acid

Cat. No.: B13753414
CAS No.: 62163-33-1
M. Wt: 427.9 g/mol
InChI Key: SSVJBYGRIFCYNI-UHFFFAOYSA-N
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Description

4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxobutyric acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of an azo group, a diethylamino group, and a butyric acid moiety, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxobutyric acid typically involves multiple steps, including the formation of the azo linkage and the introduction of the diethylamino and butyric acid groups. Common synthetic routes may involve:

    Diazotization: The initial step often involves the diazotization of 5-chloro-2-cyanophenylamine to form the corresponding diazonium salt.

    Azo Coupling: The diazonium salt is then coupled with 5-(diethylamino)phenylamine under controlled conditions to form the azo compound.

    Butyric Acid Introduction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxobutyric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can break the azo linkage, leading to the formation of amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas can be used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxobutyric acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism by which 4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxobutyric acid exerts its effects involves interactions with molecular targets and pathways. The azo group can participate in electron transfer reactions, while the diethylamino group can interact with various biological molecules. The butyric acid moiety may influence the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(methylamino)phenyl]amino]-4-oxobutyric acid
  • 4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(ethylamino)phenyl]amino]-4-oxobutyric acid

Uniqueness

4-[[2-[(5-Chloro-2-cyanophenyl)azo]-5-(diethylamino)phenyl]amino]-4-oxobutyric acid is unique due to the presence of the diethylamino group, which can enhance its reactivity and interactions with other molecules compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

62163-33-1

Molecular Formula

C21H22ClN5O3

Molecular Weight

427.9 g/mol

IUPAC Name

4-[2-[(5-chloro-2-cyanophenyl)diazenyl]-5-(diethylamino)anilino]-4-oxobutanoic acid

InChI

InChI=1S/C21H22ClN5O3/c1-3-27(4-2)16-7-8-17(19(12-16)24-20(28)9-10-21(29)30)25-26-18-11-15(22)6-5-14(18)13-23/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,24,28)(H,29,30)

InChI Key

SSVJBYGRIFCYNI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=CC(=C2)Cl)C#N)NC(=O)CCC(=O)O

Origin of Product

United States

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